GGPPS inhibitor RB-07-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RB-07-16 is a novel C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound has shown significant antitumor efficacy in multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer .
Méthodes De Préparation
The synthesis of RB-07-16 involves the substitution of pyrazolo[3,4-d]pyrimidine at the C6 position with bisphosphonate groups. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution at the C6 position:
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Analyse Des Réactions Chimiques
RB-07-16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bisphosphonate groups.
Substitution: Nucleophilic substitution reactions are common, especially at the C6 position.
Hydrolysis: The bisphosphonate groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RB-07-16 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of hGGPPS and its effects on cellular processes.
Biology: The compound is used to investigate the role of geranylgeranylation in cell signaling and cancer progression.
Medicine: RB-07-16 has shown promise as a potential therapeutic agent for treating multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer.
Mécanisme D'action
RB-07-16 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase (hGGPPS). This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for cell proliferation, differentiation, and survival. By inhibiting hGGPPS, RB-07-16 downregulates the prenylation of proteins like Rap-1A, leading to apoptosis and reduced tumor growth .
Comparaison Avec Des Composés Similaires
RB-07-16 is compared with other similar compounds, such as:
C2-substituted purine-based bisphosphonates: These compounds also inhibit hGGPPS but differ in their substitution patterns and efficacy.
Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds have different substituents at various positions, affecting their biological activity and stability.
RB-07-16 is unique due to its specific C6 substitution with bisphosphonate groups, which enhances its antitumor efficacy and metabolic stability .
Propriétés
Formule moléculaire |
C21H19F3N6O7P2 |
---|---|
Poids moléculaire |
586.4 g/mol |
Nom IUPAC |
[[[1-methyl-6-[3-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37) |
Clé InChI |
WUZPMXBCFREYEO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.